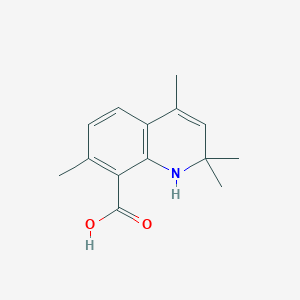

2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with four methyl groups and a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid typically involves the condensation of 7-hydroxy-1,2,3,4-tetramethyl-1,2-dihydroquinoline with suitable reagents. One common method includes the reaction of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate, dimethyl-3-oxopentanedioate, ethyl acetoacetate, diethylmalonate, or Meldrum’s acid . These reactions are often carried out in the presence of a catalytic amount of piperidine in ethanol, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of tetrahydroquinoline derivatives, including 2,2,4,7-tetramethyl-1,2-dihydroquinoline-8-carboxylic acid. Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that certain tetrahydroquinoline analogues showed substantial inhibition in lung carcinoma (H460) and skin carcinoma (A-431) cells with IC50 values of 4.9 μM and 2.0 μM respectively .

Antibacterial Properties

The compound has also been explored for its antibacterial potential. Novel quinoline and naphthyridine derivatives have shown effectiveness against a range of bacterial strains. The structural features of tetrahydroquinolines contribute to their activity against gram-positive bacteria .

Neuroprotective Effects

There is emerging evidence suggesting that tetrahydroquinoline derivatives may possess neuroprotective properties. These compounds could potentially be used in the treatment of neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Polymer Additives

This compound has been investigated as an additive in polymer formulations. Its incorporation into polymers can enhance thermal stability and improve mechanical properties due to its antioxidant characteristics .

Photostabilizers

The compound can serve as a photostabilizer in various materials exposed to UV radiation. By absorbing UV light and preventing degradation processes in polymers and coatings, it extends the lifespan of products used in outdoor applications .

Synthesis of Other Compounds

As a versatile chemical intermediate, this compound can be utilized in the synthesis of more complex organic molecules. Its structure allows for further functionalization leading to the development of new pharmacologically active compounds or advanced materials .

Summary Table of Applications

| Application Area | Specific Uses | Notable Properties |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective against lung and skin cancer cells |

| Antibacterial agents | Active against gram-positive bacteria | |

| Neuroprotective agents | Potential treatment for neurodegenerative diseases | |

| Materials Science | Polymer additives | Enhances thermal stability |

| Photostabilizers | Protects materials from UV degradation | |

| Chemical Intermediate | Synthesis of complex organic molecules | Versatile for further functionalization |

Case Study 1: Anticancer Activity

A study published in MDPI explored the synthesis of tetrahydroquinoline derivatives with enhanced solubility and metabolic stability compared to traditional isoflavones. Among these derivatives, one compound demonstrated significant antiproliferative activity across multiple cancer cell lines .

Case Study 2: Antibacterial Efficacy

A patent described the synthesis of novel quinoline derivatives exhibiting antibacterial properties. The findings indicated that modifications at specific positions on the quinoline ring could enhance antibacterial activity against resistant strains .

Wirkmechanismus

The mechanism of action of 2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been predicted to inhibit gluconate 2-dehydrogenase, which plays a role in metabolic pathways . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,4-Trimethyl-1,2-dihydroquinoline: Used as an antioxidant in rubber and latex products.

7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline:

Uniqueness

2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural feature enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid (TMDHQ) is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes multiple methyl substitutions and a carboxylic acid functional group. This article explores its biological activities, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C₁₄H₁₇NO₂

- CAS Number : 925192-36-5

- Molecular Weight : 233.29 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TMDHQ. It has shown significant effectiveness against various pathogens, particularly multidrug-resistant strains. For instance:

- Bacterial Inhibition : TMDHQ demonstrated activity against Staphylococcus aureus and Candida albicans, with in silico docking studies suggesting strong binding affinities to key bacterial proteins such as D-alanyl-D-alanine synthetase (Ddl) and NADPH-dependent D-xylose reductase .

- Minimum Inhibitory Concentrations (MIC) : The MIC values for TMDHQ against S. epidermidis and C. albicans were reported as low as 30.6 μM and 15.6 μM respectively, indicating potent antimicrobial effects .

Antioxidant Properties

TMDHQ has been evaluated for its antioxidant capacity, which is crucial in mitigating oxidative stress-related diseases. Studies have indicated that it can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating inflammatory pathways. Research indicates that TMDHQ may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic potential in inflammatory diseases.

The biological activity of TMDHQ can be attributed to several mechanisms:

- Target Interaction : TMDHQ interacts with specific enzymes and proteins involved in microbial resistance and inflammation.

- Free Radical Scavenging : Its structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Gene Expression Modulation : TMDHQ may influence the expression of genes related to inflammation and oxidative stress response.

Study 1: Antimicrobial Efficacy

A study conducted by Borthwick et al. utilized molecular docking techniques to evaluate the binding affinity of TMDHQ against various bacterial targets. The results indicated that TMDHQ had a high affinity for Ddl and NADPH-dependent D-xylose reductase, suggesting its potential as a lead compound for developing new antibiotics .

Study 2: Antioxidant Activity Assessment

In a comparative study on antioxidant activities among several quinoline derivatives, TMDHQ was found to exhibit superior radical scavenging abilities compared to its analogs. This study utilized various assays such as DPPH and ABTS to quantify antioxidant capacity.

Data Table: Biological Activities of TMDHQ

Eigenschaften

IUPAC Name |

2,2,4,7-tetramethyl-1H-quinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-8-5-6-10-9(2)7-14(3,4)15-12(10)11(8)13(16)17/h5-7,15H,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJASSAIFPDXMLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC(N2)(C)C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.